N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-8-9-13-14(11(10)2)17-16(20-13)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCANPJSZCQYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with an appropriate benzoyl chloride under basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form the benzothiazole ring.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzothiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzothiazole derivatives class. Benzothiazole derivatives have a broad spectrum of applications in chemistry, biology, medicine, and industry . They are used as building blocks for synthesizing complex organic molecules, antimicrobials, anticancer agents, and anti-inflammatory and analgesic agents. They are also utilized to develop advanced materials like organic semiconductors and fluorescent dyes. Newer benzamide analogs of N-benzothiazol-2-yl have been assessed for human glucokinase (GK) activation . Glucokinase activators are therapeutic targets for treating type 2 diabetes .
Scientific Research Applications
- Chemistry this compound is a building block in synthesizing complex organic molecules. It can undergo reactions such as oxidation, reduction, and substitution to create various derivatives. Oxidation can lead to sulfoxides or sulfones, while reduction can produce amines. Substitution reactions with amines or thiols yield substituted benzothiazole derivatives.
- Biology This compound has been investigated for its potential as an antimicrobial and anticancer agent because of its ability to interact with biological macromolecules.
- Medicine this compound has been explored for potential therapeutic applications, including use as an anti-inflammatory and analgesic agent.
- Industry It is used in developing advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Structural Analogs in Antimicrobial Activity
Benzothiazole-Acetamide Derivatives Compounds such as BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide) and BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide) exhibit broad-spectrum antimicrobial activity, with MIC values as low as 3.125 µg/mL against E. coli . Docking studies suggest BTC-j inhibits DNA gyrase (PDB: 3G75), a mechanism that could be shared by the target compound given its benzothiazole core .
Methoxybenzothiazole-Benzamide (MMV001239) MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) shows potent activity (IC50 = 8.1 µM) against drug-sensitive yeast (ABC16-Monster strain) but is inactive in wild-type S. cerevisiae, highlighting efflux-pump dependency . The target compound’s dimethyl group may mitigate efflux resistance, though direct comparative data are lacking.
Antiparasitic Analogs
N-Phenylbenzamide Bis(2-aminoimidazoline) Derivatives Compounds 1 and 2 (N-phenylbenzamide derivatives with bis(2-aminoimidazoline) groups) demonstrate in vitro and in vivo activity against Trypanosoma brucei, targeting AT-rich mitochondrial DNA (kDNA) . The target compound’s benzothiazole moiety could interact similarly with DNA but may exhibit altered selectivity due to steric or electronic effects from the dimethyl group.
Enzyme-Targeting Benzamides
HAT Inhibitors and Activators
Benzamide derivatives like CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) activate p300 histone acetyltransferase (HAT), while CTB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide) inhibits it . The target compound’s dimethylbenzothiazole group may confer distinct HAT modulation properties, though this requires experimental validation.
Thiazole and Pyrrole-Substituted Analogs
The acetamido group may influence solubility compared to the target compound’s benzamide .
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide
This compound (CAS 1251711-66-6) substitutes the benzothiazole with a thiazole and adds a pyrrole group. The pyrrole’s electron-rich nature could enhance DNA intercalation, a mechanism less likely in the target compound .
Mechanistic and Pharmacokinetic Considerations
- Lipophilicity : The 4,5-dimethyl group likely increases lipophilicity, enhancing cell permeability compared to methoxy or nitro analogs .
- Efflux Resistance : MMV001239’s inactivity in wild-type yeast suggests efflux-pump vulnerability, whereas alkylated derivatives like the target compound may evade this .
- Target Specificity : Benzothiazoles (e.g., BTC-j) target DNA gyrase, while phenylbenzamides (e.g., Compound 1) interact with kDNA. The target compound’s mechanism remains speculative without direct data .
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety attached to a benzamide group. The molecular formula is , and it has a molecular weight of approximately 232.31 g/mol. The presence of the benzothiazole ring is crucial for its biological activity, as it facilitates interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Antibacterial Activity : The compound has shown potential in inhibiting bacterial growth by interfering with cell wall synthesis and protein synthesis pathways. This is particularly evident against strains such as Staphylococcus aureus .
- Antifungal Activity : Similar to its antibacterial properties, the compound exhibits antifungal effects through mechanisms that disrupt fungal cell integrity and function .
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by targeting specific receptors involved in cell proliferation and survival .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated through various studies. The Minimum Inhibitory Concentration (MIC) values against common pathogens are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.03–0.06 |
| Streptococcus pyogenes | 0.06–0.12 |
| Haemophilus influenzae | 0.25–1 |
These results indicate strong antibacterial activity comparable to standard antibiotics .
Antifungal Activity
In vitro studies have demonstrated that this compound possesses antifungal properties effective against various fungal strains. The compound's mechanism involves disrupting fungal cell membranes and inhibiting growth .
Anticancer Activity
Research has highlighted the anticancer potential of this compound across several cancer cell lines. Notably:
- Cell Lines Tested : MDA-MB-435 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer).
- GI50 Values : Indicating the concentration required to inhibit cell growth by 50%:
| Cell Line | GI50 (µM) |
|---|---|
| MDA-MB-435 | 15.1 |
| PC-3 | 28.7 |
| A549 | 25.9 |
These findings suggest that the compound may be a promising candidate for further development in anticancer therapies .
Case Studies
Several case studies have been published focusing on the synthesis and evaluation of this compound derivatives:
- Study on Antimicrobial Properties : A series of derivatives were synthesized and tested for their antimicrobial efficacy against both bacterial and fungal strains. The study found that modifications to the benzothiazole core significantly enhanced activity .
- Evaluation of Anticancer Effects : Another study explored the effects of this compound on various cancer cell lines, demonstrating its ability to induce apoptosis through specific signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
